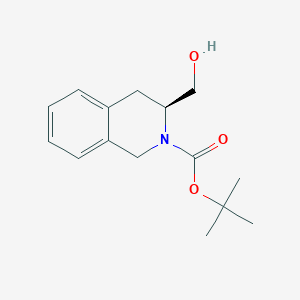

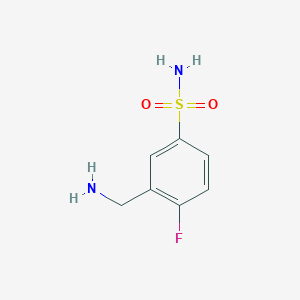

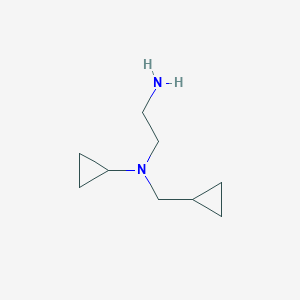

3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

概要

説明

Tert-butyl esters are a type of organic compound that are often used in organic synthesis . They are known for their stability and are often used as protecting groups in organic synthesis .

Synthesis Analysis

Tert-butyl esters can be synthesized through a variety of methods. One common method is the reaction of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst . Another method involves the transesterification of β-keto esters .Molecular Structure Analysis

The molecular structure of a tert-butyl ester typically includes a carbonyl group (C=O) adjacent to an oxygen atom, which is connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters can vary depending on the specific compound. For example, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid that melts near room temperature and has a camphor-like odor .科学的研究の応用

Versatile Synthesis of Isoquinolines

Isoquinoline derivatives are synthesized through Pd-catalyzed oxidative heterocyclization and alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives. This method selectively affords isoquinoline derivatives by N-cyclization in the presence of palladium iodide and potassium iodide, demonstrating the utility of this approach in synthesizing structurally complex isoquinolines under relatively mild conditions (Gabriele et al., 2011).

Synthesis of Chromene Derivatives

The synthesis of 4H-chromene derivatives, which share structural similarities with isoquinolines, involves the condensation of enoate esters with phenols in the presence of gold(III) chloride, showcasing the versatility of cyclodehydration reactions in producing complex heterocyclic compounds. This method underscores the potential for generating isoquinoline analogs for structural-activity relationship studies in drug discovery (Li et al., 2013).

Stereoselective Hydrolysis of Esters

The stereoselective hydrolysis of tetrahydroisoquinoline carboxylic acid esters using animal liver acetone powders demonstrates an efficient approach to resolving racemic mixtures into their enantiomerically pure forms. This method highlights the importance of biocatalysis in preparing optically active isoquinolines, which are valuable in asymmetric synthesis and pharmaceutical chemistry (Sánchez et al., 2001).

Mass Spectrometric Studies

Isoquinolines have also been studied in the context of mass spectrometry, particularly in understanding the gas-phase reactions of substituted isoquinolines to carboxylic acids. This research provides insights into the structural characterization and potential drug metabolism studies for isoquinoline-based pharmaceuticals, highlighting the role of mass spectrometry in elucidating reaction pathways and metabolite identification (Thevis et al., 2008).

Synthesis and Application in Corrosion Inhibition

Research into the synthesis of novel organic compounds based on isoquinoline frameworks has demonstrated their effectiveness as corrosion inhibitors for carbon steel. This application underscores the potential of isoquinoline derivatives in industrial applications beyond pharmaceuticals, highlighting the versatility of these compounds in material science (Faydy et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIKXSHVYZIKOS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

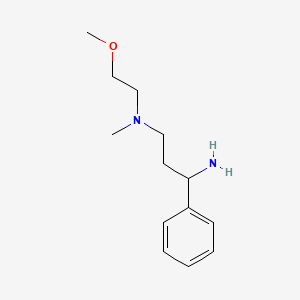

![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)

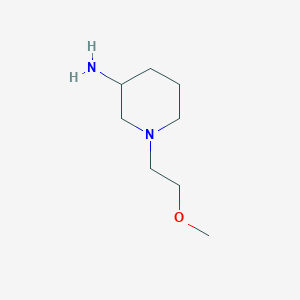

![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)